3-(Hydroxymethyl)-L-tyrosine
Description
Significance of L-Tyrosine Derivatives in Biological and Chemical Systems
L-tyrosine, a non-essential amino acid, is a precursor to a host of vital biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and the pigment melanin (B1238610). ontosight.aiwikipedia.org Its derivatives, therefore, are of immense interest due to their potential to influence these critical pathways. Modifications to the L-tyrosine structure can lead to compounds with enhanced or novel biological activities. For instance, L-DOPA (3,4-dihydroxy-L-phenylalanine), a hydroxylated derivative of tyrosine, is a cornerstone therapy for Parkinson's disease. academie-sciences.fr
Overview of Aromatic Hydroxylation and Side-Chain Modifications in Amino Acids
The modification of amino acids can occur at various positions, but for aromatic amino acids like tyrosine, the aromatic ring and the amino acid side chain are primary targets. Aromatic hydroxylation, the addition of a hydroxyl (-OH) group to the benzene (B151609) ring, is a common and significant modification. In biological systems, this is often carried out by enzymes called hydroxylases. wikipedia.org For example, the conversion of phenylalanine to tyrosine is catalyzed by phenylalanine hydroxylase. wikipedia.org
Side-chain modifications can involve a wide array of chemical transformations. For tyrosine, this can include esterification of the carboxyl group, acylation of the amino group, or alterations to the phenolic hydroxyl group. academie-sciences.fr These modifications can impact the molecule's solubility, stability, and ability to cross biological membranes. The synthesis of 3-(Hydroxymethyl)-L-tyrosine involves the introduction of a hydroxymethyl (-CH2OH) group at the 3-position of the aromatic ring, a specific type of side-chain modification that imparts unique properties to the parent tyrosine molecule.
Current Research Landscape of 3-Substituted L-Tyrosine Analogues
The synthesis and study of 3-substituted L-tyrosine analogues is an active area of research, driven by the quest for compounds with tailored biological activities. Chemical synthesis of these derivatives can be complex, often requiring multiple steps and the use of protecting groups. researchgate.net To overcome these challenges, researchers have increasingly turned to biocatalytic methods. Engineered enzymes, such as tyrosine phenol-lyase (TPL), have been developed to synthesize various 3-substituted tyrosines in a single, environmentally friendly step from pyruvate (B1213749) and commercially available phenol (B47542) derivatives. researchgate.netresearchgate.netnih.gov
Research into these analogues has yielded compounds with a range of potential applications. For example, some 3-substituted tyrosine derivatives have been investigated for their potential as antitumor agents. researchgate.net Others are used to study the substrate specificity of enzymes involved in tyrosine metabolism. nih.gov The introduction of different substituents at the 3-position allows for a systematic exploration of how changes in steric and electronic properties affect biological activity. This approach has been instrumental in developing highly specific enzyme inhibitors and receptor ligands. For instance, studies on endomorphin-2 analogues with substitutions at the third position phenylalanine have shown enhanced opioid receptor affinities. acs.org
The table below summarizes some key research findings on 3-substituted L-tyrosine analogues:
| Analogue | Research Focus | Key Findings | Reference(s) |
| 3-Fluoro-L-tyrosine | Enzyme-substrate interactions | Used to study the mechanism of heme-dependent tyrosine hydroxylase. | rcsb.org |
| 3-Chloro-L-tyrosine | Biocatalytic synthesis | Efficiently synthesized using an engineered tyrosine phenol-lyase (TPL). | researchgate.net |
| 3-Methoxy-L-tyrosine | Biocatalytic synthesis | Produced with excellent yield using the M379V TPL mutant. | researchgate.net |
| 3-Methyl-L-tyrosine | Biocatalytic synthesis | Synthesized with complete conversion using an engineered TPL. | researchgate.net |
The ongoing exploration of 3-substituted L-tyrosine analogues, including this compound, continues to expand our understanding of structure-activity relationships and holds promise for the development of novel bioactive compounds.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
RDBXZNZJKNWRCZ-QMMMGPOBSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CO)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |
sequence |
X |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways Relevant to 3 Hydroxymethyl L Tyrosine
Enzymatic Hydroxylation at the C3 Position of L-Tyrosine
Role of Tyrosine Hydroxylase (TH) in L-DOPA Biosynthesis
Tyrosine hydroxylase (TH), also known as tyrosine 3-monooxygenase, is the rate-limiting enzyme in the biosynthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. wikipedia.orgbio-techne.comnih.gov The primary function of TH is to catalyze the hydroxylation of L-tyrosine at the C3 position of its aromatic ring, which results in the formation of L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgbio-rad.com This enzymatic reaction requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) as cofactors. wikipedia.org
The reaction catalyzed by TH is highly specific. One atom of molecular oxygen is incorporated into the hydroxyl group of L-DOPA, while the other is used to hydroxylate the tetrahydrobiopterin cofactor. wikipedia.org Although highly specific for L-tyrosine, TH can also hydroxylate L-phenylalanine to a lesser extent, forming L-tyrosine. wikipedia.org The enzyme's activity is tightly regulated, in part through feedback inhibition by catecholamines. bio-techne.comnih.gov
While the principal product of TH activity on L-tyrosine is L-DOPA, the enzyme's catalytic mechanism involves a highly reactive intermediate. It is this reactivity that allows for the possibility of alternative products under certain conditions, although the formation of 3-(Hydroxymethyl)-L-tyrosine by TH has not been definitively established.
Tyrosinase-Mediated Hydroxylation Mechanisms
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. wikipedia.org It catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). wikipedia.orgyoutube.com In the context of L-tyrosine, tyrosinase first hydroxylates it to L-DOPA, which is then further oxidized to dopaquinone. mdpi.com
The catalytic cycle of tyrosinase involves the binding of a monophenol, such as L-tyrosine, to the copper ions in the active site. youtube.com Molecular oxygen then binds, and an electrophilic mono-oxygenation of the phenol (B47542) ring occurs, leading to the formation of an o-diphenol. youtube.com This o-diphenol is then released as an ortho-quinone. youtube.com The substrate specificity of mammalian tyrosinase is quite restricted, primarily utilizing the L-forms of tyrosine and DOPA. wikipedia.org
Biocatalytic Approaches for L-Tyrosine Derivative Synthesis
Tyrosine Phenol Lyase (TPL) in L-Tyrosine Analog Production
Tyrosine phenol-lyase (TPL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia. wikipedia.orgnih.gov The reversibility of this reaction is a key feature that has been exploited for the biocatalytic synthesis of L-tyrosine and its analogs. nih.govcalstate.edu
By providing high concentrations of pyruvate and ammonia, and substituting phenol with a desired phenol derivative, TPL can synthesize a corresponding L-tyrosine analog. nih.gov This approach has been successfully used to produce a variety of substituted L-tyrosines, including those with fluoro, chloro, bromo, iodo, methyl, and methoxy (B1213986) groups at various positions on the aromatic ring. nih.gov
| Derivative Synthesized | Phenolic Substrate |
| 3-Fluoro-L-tyrosine | 3-Fluorophenol |
| 2-Fluoro-L-tyrosine | 2-Fluorophenol |
| 3-Chloro-L-tyrosine | 3-Chlorophenol |
| 2-Chloro-L-tyrosine | 2-Chlorophenol |
| 3-Bromo-L-tyrosine | 3-Bromophenol |
| 2-Bromo-L-tyrosine | 2-Bromophenol |
| 2-Iodo-L-tyrosine | 2-Iodophenol |
| 3-Methyl-L-tyrosine | 3-Methylphenol |
| 2-Methyl-L-tyrosine | 2-Methylphenol |
| 2-Methoxy-L-tyrosine | 2-Methoxyphenol |
This table illustrates the versatility of Tyrosine Phenol Lyase in synthesizing various L-tyrosine analogs from corresponding phenol derivatives. nih.gov
Cytochrome P450 Monooxygenase Activity in Benzylic Hydroxylation
Cytochrome P450 monooxygenases are a large and diverse family of heme-containing enzymes known for their ability to catalyze the oxidation of a wide variety of substrates. nih.gov A characteristic reaction catalyzed by these enzymes is the hydroxylation of unactivated C-H bonds. nih.gov In the context of aromatic compounds, Cytochrome P450 enzymes can perform benzylic hydroxylation, which is the addition of a hydroxyl group to a carbon atom directly attached to an aromatic ring.
While the primary role of many Cytochrome P450 enzymes in amino acid metabolism is related to detoxification, their catalytic prowess makes them valuable tools in biocatalysis. For instance, Cytochrome P-450TYR from Sorghum bicolor is involved in the biosynthesis of the cyanogenic glucoside dhurrin, where it catalyzes the N-hydroxylation of L-tyrosine. nih.govnih.gov This demonstrates the capability of these enzymes to modify the L-tyrosine structure, suggesting their potential for generating other hydroxylated derivatives.
Metabolic Engineering Strategies for Related Hydroxylated Amino Acids
Metabolic engineering offers a powerful approach for the microbial production of valuable chemicals, including aromatic amino acids and their derivatives. frontiersin.orgresearchgate.net By manipulating the genetic and regulatory processes within microorganisms, it is possible to enhance the production of desired compounds. acs.org
Key strategies in the metabolic engineering of microorganisms for aromatic compound production often involve:
Enhancing the precursor supply: The biosynthesis of aromatic amino acids proceeds via the shikimate pathway. acs.org Engineering this pathway to increase the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is a common strategy. acs.org
Deregulation of feedback inhibition: Key enzymes in the shikimate pathway are often subject to feedback inhibition by the final aromatic amino acid products. Overexpressing feedback-resistant mutant versions of these enzymes can significantly increase product yields. frontiersin.org
Introducing novel enzymatic activities: The introduction of genes encoding enzymes with desired catalytic activities, such as hydroxylases, can lead to the production of novel hydroxylated amino acids. mdpi.com
These strategies have been successfully applied to increase the production of various aromatic compounds and could theoretically be adapted for the synthesis of specific hydroxylated L-tyrosine derivatives. mdpi.comfrontiersin.org
| Strategy | Target | Desired Outcome |
| Precursor Supply Enhancement | Shikimate Pathway | Increased availability of PEP and E4P |
| Deregulation | Key Pathway Enzymes | Overcoming feedback inhibition |
| Introduction of Novel Enzymes | Hydroxylases | Synthesis of new hydroxylated amino acids |
This table summarizes common metabolic engineering strategies for the production of aromatic amino acids and their derivatives.
Chemical Synthesis Strategies for 3 Hydroxymethyl L Tyrosine and Analogues
Total Chemical Synthesis Approaches for dl-3-(Hydroxymethyl)tyrosine
The total chemical synthesis of the racemic mixture, dl-3-(hydroxymethyl)tyrosine, was reported by Theodore S. T. Wang and Julius A. Vida in 1974. nih.govacs.org Total synthesis allows for the construction of the molecule from simpler, achiral starting materials. While this approach provides access to the target compound, it typically yields a racemic mixture (a 1:1 mixture of D and L enantiomers) because the key stereocenter is not derived from a chiral precursor like natural L-tyrosine.
A general strategy for the total synthesis of such an amino acid analogue often begins with a suitably substituted aromatic precursor, such as 4-hydroxybenzyl alcohol. The synthesis would then proceed through several key transformations:
Introduction of a Formyl Group: An aldehyde functionality is introduced at the 3-position of the aromatic ring.
Azlactone Synthesis (Erlenmeyer-Plochl Reaction): The substituted benzaldehyde (B42025) is condensed with N-acetylglycine to form an azlactone.
Ring Opening and Reduction: The azlactone ring is opened, and the resulting double bond is reduced to generate the racemic amino acid backbone.
Hydrolysis: The N-acetyl protecting group is removed by hydrolysis to yield the final dl-3-(hydroxymethyl)tyrosine.
This pathway is versatile for creating various analogues but requires a subsequent resolution step if the pure L- or D-enantiomer is desired.
Regioselective Functionalization of L-Tyrosine
Synthesizing the enantiomerically pure L-isomer necessitates starting from natural L-tyrosine and selectively modifying its aromatic ring. The phenolic hydroxyl group (-OH) of L-tyrosine is an activating, ortho, para-directing group for electrophilic aromatic substitution. This electronic property naturally directs incoming electrophiles to the positions adjacent (ortho, C3 and C5) and opposite (para, C4, which is already substituted) to the hydroxyl group. This inherent reactivity is exploited to introduce new functional groups at the desired C3 position.
Esterification and Amidation Routes for Tyrosine Derivatives
Before performing reactions on the aromatic ring, the amino (-NH2) and carboxylic acid (-COOH) groups of L-tyrosine must be protected to prevent unwanted side reactions. These protecting groups render the amino acid soluble in organic solvents and ensure that only the aromatic ring reacts in subsequent steps.
Esterification: The carboxylic acid is commonly converted to an ester, such as a methyl or ethyl ester. This is typically achieved by reacting L-tyrosine with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.
Amidation/N-Acylation: The amino group is protected by converting it to an amide. Common N-protecting groups include acetyl (Ac), tert-butoxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc). This is accomplished by reacting the tyrosine ester with an acyl chloride or anhydride (B1165640), such as acetic anhydride or di-tert-butyl dicarbonate (B1257347).
These protection strategies are fundamental steps in the solution-phase synthesis of tyrosine analogues.
| Functional Group | Reaction Type | Common Reagents | Resulting Protected Group |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Methanol (MeOH) + Thionyl Chloride (SOCl₂) | Methyl Ester (-COOMe) |
| Carboxylic Acid (-COOH) | Esterification | Ethanol (EtOH) + Hydrogen Chloride (HCl) | Ethyl Ester (-COOEt) |
| Amino Group (-NH₂) | N-Acylation | Acetic Anhydride ((Ac)₂O) | N-Acetyl (-NHAc) |
| Amino Group (-NH₂) | N-Acylation | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc (-NHBoc) |
Formation of Imine and Peptide Derivatives
Further modifications of the amino group can be used to create different classes of derivatives.
Imine Formation: The primary amine of L-tyrosine can react with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is typically reversible and can be used as a temporary protecting group or to introduce specific functionalities.
Peptide Derivatives: 3-(Hydroxymethyl)-L-tyrosine can be incorporated into peptide sequences. This is achieved using standard peptide coupling chemistry, where the protected amino acid is activated and reacted with the free amino group of another amino acid or a growing peptide chain.
Introduction of Hydroxymethyl Functionalities onto Aromatic Cores
The key step in converting protected L-tyrosine into the target molecule is the introduction of the hydroxymethyl (-CH₂OH) group at the C3 position. This is typically accomplished via a two-step formylation-reduction sequence.
Formylation: A formyl group (-CHO) is introduced onto the aromatic ring. Because the hydroxyl group is an ortho, para-director, the formylation of protected tyrosine occurs selectively at the C3 position. Several named reactions can achieve this:
Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base (e.g., sodium hydroxide) to generate dichlorocarbene (B158193) (:CCl₂) as the electrophile. mychemblog.comnrochemistry.comallen.in It is a classic method for the ortho-formylation of phenols and has been successfully applied to protected L-tyrosine derivatives. acs.org
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide (B127407) like dimethylformamide (DMF), to formylate electron-rich aromatic rings. ijpcbs.comorganic-chemistry.orgwikipedia.org
Reduction: The resulting 3-formyl-L-tyrosine derivative is then reduced to the desired this compound. The aldehyde functionality is selectively reduced to a primary alcohol using a mild reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄).
Finally, the protecting groups on the amino and carboxyl functions are removed (deprotection) under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, this compound.
Solid-Phase and Solution-Phase Synthetic Methodologies for Amino Acid Derivatives
The synthesis of this compound and its peptide derivatives can be performed using either solution-phase or solid-phase methodologies.
Solution-Phase Synthesis: As described above, this traditional approach involves performing all reactions with the reactants dissolved in a suitable solvent. After each step, the product must be isolated and purified, often through techniques like extraction, crystallization, or chromatography. While versatile, this can be time-consuming and labor-intensive.
Solid-Phase Peptide Synthesis (SPPS): This method is particularly efficient for building peptides containing the modified amino acid. The C-terminal amino acid is first anchored to an insoluble polymer resin. The synthesis of the peptide then proceeds by sequentially adding protected amino acids. After each coupling step, excess reagents and byproducts are simply washed away, eliminating the need for complex purification of intermediates. Once the desired peptide is assembled, it is cleaved from the resin and deprotected. This methodology allows for the efficient creation of peptides incorporating this compound at specific positions.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| State of Reactants | In solution | Starting material is attached to a solid resin |
| Purification | Required after each step (e.g., extraction, chromatography) | Simple filtration and washing of the resin |
| Scalability | Easily scalable to large quantities | Typically used for smaller-scale synthesis |
| Primary Application | Synthesis of single molecules and small derivatives | Automated synthesis of peptides and oligonucleotides |
Derivatization and Bioconjugation of 3 Hydroxymethyl L Tyrosine
Covalent Modification Strategies for Hydroxymethyl Groups
The hydroxymethyl group attached to the phenolic ring of 3-(Hydroxymethyl)-L-tyrosine is a primary alcohol, offering a versatile handle for covalent modification. Standard organic chemistry reactions targeting primary alcohols can be employed for its derivatization. These strategies include:
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters. This can be used to attach a wide range of functional molecules.
Etherification: Formation of ethers through reactions like the Williamson ether synthesis, where the hydroxyl group is deprotonated to an alkoxide and reacted with an alkyl halide. This creates a stable ether linkage.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation introduces a new reactive functional group that can be used for subsequent conjugation, for example, through reductive amination or amide bond formation.
Urethane (B1682113) Formation: Reaction with isocyanates to form carbamate (B1207046) (urethane) linkages. This is a highly efficient reaction for connecting different molecular fragments.
These modifications allow for the covalent attachment of various payloads, such as fluorophores, affinity tags, or drug molecules, directly to the phenolic ring, complementing modifications at the amino or carboxyl termini.
Functionalization of Amino and Carboxylic Acid Moieties of Tyrosine Derivatives
L-tyrosine and its derivatives contain highly reactive α-amino and α-carboxyl groups, which are principal targets for derivatization. nih.govresearchgate.net These functional groups are central to peptide bond formation but also serve as key sites for bioconjugation. hmdb.ca
Amino Group Functionalization: The primary amine is a strong nucleophile and can be modified through various reactions.
Amide Bond Formation: Acylation with activated carboxylic acids is a common method for attaching labels or other molecules.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
Isothiocyanate/Isocyanate Addition: Reaction with isothiocyanates or isocyanates yields thioureas or ureas, respectively, providing stable linkages.
Carboxylic Acid Functionalization: The carboxyl group can be activated for reaction with nucleophiles.
Esterification: Conversion to esters can protect the carboxyl group or link it to molecules containing hydroxyl groups.
Amide Bond Formation: Activation (e.g., with carbodiimides) followed by reaction with primary or secondary amines is a fundamental reaction for creating peptide bonds or conjugating amine-containing molecules.
The ability to modify these groups is fundamental in peptide synthesis and the creation of complex biomolecules. nih.gov
Tyrosine Bioconjugation Techniques for Molecular Probes
The phenolic side chain of tyrosine is a unique target for site-selective modification of proteins and peptides, offering an alternative to more common strategies that target lysine (B10760008) or cysteine residues. acs.org The reactivity of the phenol (B47542) ring is distinct from other amino acid side chains, allowing for orthogonal chemical strategies. acs.org
A highly selective method for tyrosine modification is the three-component Mannich-type reaction. nih.govacs.org This reaction involves the electrophilic aromatic substitution of the phenol ring with an imine, which is formed in situ from an aldehyde and an electron-rich aniline. acs.orgacs.org This strategy is notable as one of the few carbon-carbon bond-forming reactions used for protein modification. nih.govacs.org The reaction proceeds under mild temperature and pH conditions, preserving the protein's structure and function. acs.org Its three-component nature allows for the simultaneous installation of multiple functional groups. acs.org
| Protein Target | Aldehyde Component | Aniline Component | Outcome | Reference |
| Chymotrypsinogen A | Formaldehyde | N,N-diethyl-p-phenylenediamine | Successful incorporation of both reactive components with equal stoichiometry. | acs.orgacs.org |
| Myoglobin | Various aldehydes | Electron-rich anilines | Selective modification of surface-accessible tyrosine residues. | nih.gov |
| Lysozyme | Formaldehyde | Cyclic imine precursor | Monoadduct formation observed. | nih.gov |
Glycosylation is a critical post-translational modification that typically occurs on serine, threonine, or asparagine residues. researchgate.netnih.gov However, O-glycosylation on tyrosine residues, while less common, is a naturally occurring modification found in both prokaryotes and eukaryotes. nih.govwikipedia.org In prokaryotes, O-glycosidic linkages to tyrosine have been identified in the S-layer glycoproteins of certain bacteria. nih.gov A well-known eukaryotic example is the self-glycosylation of glycogenin on a specific tyrosine residue, which initiates glycogen (B147801) synthesis. wikipedia.org Chemical methods have been developed to synthetically attach glycans to tyrosine residues in peptides, providing access to structurally defined glycopeptides for research. researchgate.net
Transition metals can be used as catalysts or reagents to achieve novel tyrosine modifications. nih.gov These methods often provide unique reactivity that is orthogonal to traditional organic reactions.
Palladium: Electrophilic π-allyl palladium complexes can be used for the O-alkylation of tyrosine residues. nih.gov This reaction has been demonstrated on proteins like chymotrypsinogen at a pH of 8.5–9.0. nih.gov
Rhodium: Rhodium(III) salts can mediate a three-component reaction between a tyrosine residue, the rhodium salt, and a boronic acid to form a stable arene-rhodium complex. nih.govresearchgate.net This organometallic linkage is stable under typical biological conditions but can be cleaved by specific nucleophilic redox mediators. nih.gov
Ruthenium: Ruthenium(II) photocatalysts can be used to generate tyrosyl radicals, which can then undergo subsequent modification reactions. nih.govresearchgate.net
| Metal | Reaction Type | Target | Key Feature | Reference |
| Palladium (Pd) | O-Alkylation | Tyrosine | Forms a stable ether linkage via a π-allyl complex. | nih.gov |
| Rhodium (Rh) | Arene Complexation | Tyrosine | Creates a three-component organometallic linkage with a boronic acid. | nih.govnih.gov |
| Cerium (Ce) | Radical Generation | Tyrosine | A cerium(IV) salt generates tyrosyl radicals for further reactions. | nih.gov |
| Ruthenium (Ru) | Photocatalysis | Tyrosine | A Ru(II) photocatalyst generates tyrosyl radicals upon light exposure. | nih.govresearchgate.net |
The compound 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a highly reactive reagent that selectively conjugates with the phenolic side chain of tyrosine. nih.govnih.gov This "tyrosine-click" reaction is rapid and forms a highly stable linkage. acs.org A key application of this chemistry is in structural biology. nih.govbiorxiv.org The reactivity of a specific tyrosine residue with PTAD is dependent on its solvent accessibility and local environment within the folded protein. nih.govbiorxiv.org By quantifying the extent of PTAD labeling on individual tyrosine residues using mass spectrometry, researchers can obtain a "chemical fingerprint" of a protein's conformation. nih.govbiorxiv.org This method can distinguish between different conformational states, such as folded versus unfolded proteins, making it a powerful tool for studying protein structure and dynamics. nih.govnih.gov
Polymer Conjugation of Hydroxymethyl L-Tyrosine (e.g., Chitosan (B1678972) Conjugates)
The covalent attachment of amino acids to polymers, such as chitosan, represents a significant area of research in biomaterials science. This process, known as polymer conjugation, aims to enhance the inherent properties of the natural polymer or to introduce new functionalities. While specific research on the conjugation of this compound with polymers is not extensively documented in publicly available literature, the conjugation of L-tyrosine with chitosan has been explored. This serves as a valuable model for understanding the potential strategies and outcomes of conjugating hydroxymethylated tyrosine derivatives.
Chitosan, a linear polysaccharide derived from chitin, possesses reactive primary amino groups and hydroxyl groups that are amenable to chemical modification. nih.govsemanticscholar.org The conjugation of L-tyrosine to the chitosan backbone is typically achieved through the formation of an amide linkage between the carboxylic acid group of L-tyrosine and the primary amino groups of chitosan. This reaction often employs coupling agents to facilitate the formation of the amide bond.
A common method for this conjugation involves the use of carbodiimide (B86325) chemistry, frequently utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). mdpi.comresearchgate.net In this two-step process, EDC first activates the carboxyl group of L-tyrosine to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amino groups on the chitosan polymer. However, this intermediate is unstable in aqueous solutions and can rearrange to a stable N-acylurea, which is unreactive. The addition of NHS stabilizes the activated carboxyl group by forming a more stable NHS ester, which is less susceptible to hydrolysis and efficiently reacts with the amino groups of chitosan to form a stable amide bond. mdpi.comresearchgate.net
The resulting chitosan-L-tyrosine conjugate is a new biomaterial with modified physicochemical and biological properties. Characterization of these conjugates is crucial to confirm the successful grafting of L-tyrosine onto the chitosan backbone and to understand the changes in the material's properties. A variety of analytical techniques are employed for this purpose. Fourier-transform infrared spectroscopy (FTIR) is used to identify the characteristic vibrational bands of the newly formed amide bonds. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed structural information about the conjugate, confirming the covalent linkage between the amino acid and the polymer. researchgate.netresearchgate.net
Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to assess the thermal stability of the conjugate compared to the parent polymers. mdpi.com X-ray diffraction (XRD) can be employed to investigate changes in the crystalline structure of chitosan upon conjugation with L-tyrosine. mdpi.comresearchgate.net The degree of substitution, which quantifies the amount of L-tyrosine grafted onto the chitosan, can also be determined using various methods, including NMR spectroscopy and elemental analysis.
The conjugation of L-tyrosine to chitosan has been shown to alter the properties of the resulting biomaterial. For instance, studies have reported changes in the thermal stability and amorphousness of chitosan membranes after conjugation with L-tyrosine. mdpi.com Such modifications can be advantageous for specific applications, for example, in the development of membranes for gas separation, where the introduction of L-tyrosine can enhance the available amine active sites and alter the membrane's surface topology. mdpi.com Furthermore, the incorporation of L-tyrosine can improve the mechanical properties and biocompatibility of chitosan-based materials, making them more suitable for applications in tissue engineering. researchgate.net
Below is a data table summarizing the findings from a representative study on the synthesis and characterization of L-tyrosine conjugated chitosan. It is important to note that this data pertains to L-tyrosine, as specific data for this compound was not available in the reviewed literature.
| Parameter | Methodology | Key Findings | Reference |
| Synthesis | Carbodiimide coupling chemistry | L-tyrosine was successfully grafted onto a chitosan quaternary ammonium (B1175870) salt using EDC and NHS as coupling agents. | researchgate.net |
| Structural Characterization | Fourier Transform Infrared Spectroscopy (FTIR) and ¹³C-NMR | The chemical structure of the chitosan-L-tyrosine conjugate was confirmed by the presence of characteristic peaks corresponding to the amide linkage and the aromatic ring of tyrosine. | researchgate.net |
| Crystalline Structure | Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) | The grafting of L-tyrosine onto the chitosan derivative led to changes in the crystalline structure of the polymer. | researchgate.net |
| Surface Properties | Wettability and Moisturizing Performance | The resulting chitosan-L-tyrosine conjugate film exhibited good hydrophilicity. | researchgate.net |
| Mechanical Properties | Mechanical Tensile Experiments | The introduction of tyrosine imparted mechanical properties to the chitosan derivative that are more suitable for certain biomedical applications. | researchgate.net |
| Biocompatibility | Cell Adhesion and Proliferation Assays | Endothelial cells showed better adhesion and proliferation on the surface of the chitosan-L-tyrosine conjugate film compared to the unmodified chitosan derivative. | researchgate.net |
This information on L-tyrosine-chitosan conjugates provides a foundational understanding of the synthetic strategies and resultant property modifications that could be anticipated when conjugating this compound to chitosan. The additional hydroxyl group on the aromatic ring of this compound could potentially influence the reactivity during conjugation and the properties of the final conjugate, such as hydrophilicity and potential for further chemical modification. However, specific experimental data is needed to confirm these hypotheses.
Molecular Mechanisms and Biological Roles of 3 Hydroxymethyl L Tyrosine
Molecular Interactions with Enzymes and Proteins
Influence on Tyrosinase Activity and Melanogenesis Pathways
The process of melanogenesis, responsible for the synthesis of melanin (B1238610) pigments, is centrally regulated by the enzyme tyrosinase. nih.govnih.gov Tyrosinase catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. nih.govmdpi.com Given that L-tyrosine is the primary substrate for tyrosinase, modifications to its structure, such as the introduction of a hydroxymethyl group to form 3-(hydroxymethyl)-L-tyrosine, are anticipated to influence tyrosinase activity and the downstream melanogenesis cascade. nih.govnih.gov
L-tyrosine itself has been shown to stimulate the induction of tyrosinase activity. nih.gov Conversely, stereoisomers such as D-tyrosine can act as competitive inhibitors of tyrosinase, thereby reducing melanin synthesis. nih.gov This suggests that the recognition and processing of tyrosine and its analogs by tyrosinase are highly specific. The introduction of a hydroxymethyl group at the 3-position of the aromatic ring of L-tyrosine could potentially alter its binding affinity and catalytic turnover by tyrosinase. The hydroxymethyl group may introduce steric hindrance within the enzyme's active site or alter the electronic properties of the phenolic ring, thereby affecting the efficiency of the hydroxylation reaction.
While direct studies on the interaction between this compound and tyrosinase are not extensively documented, it is plausible that this compound could act as a modulator of melanogenesis. Depending on its interaction with the tyrosinase active site, it could either be a substrate, a competitive inhibitor, or an allosteric modulator. If it acts as a competitive inhibitor, it could potentially be developed as a skin-lightening agent. nih.govcapes.gov.br Conversely, if it serves as a substrate, it might lead to the formation of novel melanin-like pigments with distinct properties. Further enzymatic assays are necessary to fully elucidate the precise role of this compound in the complex pathway of melanin production. rsc.orgnih.gov
Table 1: Key Molecules in the Melanogenesis Pathway
| Molecule | Role |
| L-Tyrosine | Primary substrate for tyrosinase. nih.govnih.gov |
| L-DOPA | Product of L-tyrosine hydroxylation and substrate for further oxidation. nih.gov |
| Dopaquinone | Product of L-DOPA oxidation, a key intermediate in melanin synthesis. nih.gov |
| Tyrosinase | Rate-limiting enzyme in melanogenesis. nih.govnih.gov |
| D-Tyrosine | Competitive inhibitor of tyrosinase. nih.gov |
Modulation of Protein Phosphotyrosine Phosphatases (PTPs) by Hydroxymethyl-Containing Scaffolds
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in cellular signal transduction pathways by dephosphorylating phosphotyrosine residues. nih.govyoutube.com The recognition of phosphotyrosine by the active site of PTPs is a highly specific interaction. The design of molecules that can modulate PTP activity is a significant area of research for the development of therapeutics for various diseases. nih.gov
Phosphotyrosine and its non-hydrolyzable analogs are known to be effective modulators of PTPs. nih.gov Given that the core structure of these modulators is the tyrosine scaffold, it is conceivable that substituted tyrosines, such as this compound, could also interact with and modulate the activity of PTPs. The addition of a hydroxymethyl group to the phenyl ring could influence the binding affinity and specificity of the molecule for the PTP active site. This additional functional group could form new hydrogen bonds or other interactions with amino acid residues in the phosphatase's binding pocket, potentially leading to either inhibition or allosteric modulation of the enzyme's activity. nih.gov
While direct experimental evidence for the modulation of PTPs by this compound is not yet available, the principle of using modified tyrosine scaffolds to target these enzymes is well-established. nih.gov The development of hydroxymethyl-containing compounds as PTP modulators represents a potential avenue for creating novel therapeutic agents.
Role in Biomaterial Applications as a Cross-linking Agent
The development of advanced biomaterials often relies on the use of cross-linking agents to enhance their mechanical properties, stability, and biocompatibility. google.com Tyrosine residues in proteins are attractive targets for cross-linking due to the reactivity of the phenolic side chain. nih.govnih.gov The introduction of a hydroxymethyl group in this compound provides an additional reactive site, making it a promising candidate as a cross-linking agent in the fabrication of biomaterials such as hydrogels. nih.gov
The hydroxymethyl group can participate in various chemical reactions to form covalent bonds. For instance, it can react with isocyanates to form urethane (B1682113) linkages, a chemistry commonly employed in the synthesis of polyurethanes. This suggests that this compound could be incorporated into polymer chains and subsequently used to cross-link them. The resulting biomaterials could exhibit tunable properties based on the density of the cross-links.
Furthermore, the presence of both the amino acid functionality and the reactive hydroxymethyl group allows for dual-functionalization, enabling the creation of complex and highly functionalized biomaterials. While the direct application of this compound as a cross-linker is an area requiring further exploration, the chemical principles underpinning its potential are sound and supported by the broader field of polymer and materials science. acs.org
Implications for Molecular Recognition and Protein Folding
The side chain of tyrosine, with its aromatic ring and hydroxyl group, plays a significant role in molecular recognition and the stabilization of protein structures through various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The introduction of a hydroxymethyl group at the 3-position of the tyrosine ring, creating this compound, would undoubtedly alter its physicochemical properties and, consequently, its interactions within a protein or at a protein-protein interface. nih.gov
The additional hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new intramolecular or intermolecular hydrogen bonds that could influence protein folding and stability. nih.gov This could either stabilize or destabilize the protein structure, depending on the local environment and the specific interactions formed. Furthermore, the presence of the hydroxymethyl group increases the steric bulk of the side chain, which could impact the packing of amino acid residues in the hydrophobic core of a protein or at an interaction interface.
In the context of molecular recognition, the modified tyrosine side chain could lead to altered binding affinities and specificities for protein receptors or enzymes. nih.gov The hydroxymethyl group could serve as a key recognition element, providing an additional point of contact for specific binding partners. Understanding these implications is crucial for protein engineering and the design of peptides or small molecules that target specific protein interactions.
Cellular Uptake and Intracellular Processing of Substituted Tyrosines
Once inside the cell, the fate of this compound would be determined by its recognition by intracellular enzymes. nih.gov It could be incorporated into proteins during translation if it is recognized by tyrosyl-tRNA synthetase. However, the structural modification may prevent its efficient charging onto tRNA, leading to its accumulation in the cytoplasm or its direction into other metabolic pathways. The intracellular concentration of tyrosine and its analogs can influence their partitioning between protein synthesis, degradation, and export. nih.gov
The intracellular processing of this compound could also involve its phosphorylation by tyrosine kinases or its degradation by various metabolic enzymes. frontiersin.org The presence of the hydroxymethyl group might render it a substrate for other enzymes, leading to the formation of novel metabolites with distinct biological activities. Investigating the cellular uptake and intracellular fate of this compound is crucial for understanding its potential pharmacological effects and for its application in cell-based studies or therapeutic contexts. dovepress.comacs.org
Advanced Structural Analysis of 3 Hydroxymethyl L Tyrosine
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
No published ¹H-NMR or ¹³C-NMR spectral data, including chemical shifts and coupling constants, for 3-(Hydroxymethyl)-L-tyrosine could be found.
Fourier Transform Infrared (FTIR) Spectroscopy
No specific FTIR spectra or tables of vibrational frequencies for this compound are available in the surveyed literature.
Crystallographic Studies and Polymorphism Analysis
X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD)
There are no available reports on the crystal structure, unit cell parameters, space group, or polymorphic forms of this compound determined by XRD or PXRD.
Three-Dimensional Electron Diffraction (3D-ED)
No studies utilizing 3D-ED for the structural analysis of this compound have been reported.
Computational Approaches to Structural Elucidation
A search for computational chemistry studies, such as Density Functional Theory (DFT) calculations, aimed at elucidating the structure of this compound did not yield any specific results.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometries, electronic properties, and reactivity. For aromatic amino acids like L-tyrosine and its derivatives, DFT can elucidate properties such as orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding their chemical behavior.
Studies on the parent compound, L-tyrosine, have utilized DFT to determine conformation-dependent properties and redox potentials. For instance, calculations often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial indicators of a molecule's ability to donate or accept electrons.
The introduction of a hydroxymethyl group at the 3-position of the phenolic ring in this compound is expected to modulate these electronic properties. The electron-donating nature of the hydroxymethyl group would likely increase the electron density of the aromatic ring, consequently raising the HOMO energy and lowering the LUMO energy. This would make the molecule more susceptible to oxidation compared to L-tyrosine and potentially alter its reactivity. A comparative DFT analysis would be essential to quantify these effects.
Table 1: Representative DFT-Calculated Electronic Properties for L-Tyrosine (Note: This data is for the parent compound L-tyrosine and serves as a baseline for understanding the derivative.)
| Property | Calculated Value (Representative) | Significance |
| HOMO Energy | ~ -6.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ -0.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | Varies by conformer | Influences solubility and intermolecular interactions. |
Data is illustrative and derived from typical DFT studies on L-tyrosine.
Molecular Docking and Dynamics Simulations in Enzyme-Ligand Complexes
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). Docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site, while MD simulations provide a detailed view of the complex's dynamic behavior over time, revealing the stability of interactions and conformational changes.
For this compound, these simulations would be critical in evaluating its potential as an inhibitor or substrate for enzymes that process L-tyrosine, such as tyrosinase or tyrosine hydroxylase. L-tyrosine itself is known to bind to the active sites of these enzymes through a network of hydrogen bonds and hydrophobic interactions involving its amino, carboxyl, and phenolic hydroxyl groups.
Table 2: Illustrative Docking and Interaction Data for L-Tyrosine with a Target Enzyme (Note: This table presents hypothetical data based on typical docking studies of L-tyrosine to illustrate the methodology.)
| Parameter | Finding for L-Tyrosine | Predicted Implication for this compound |
| Binding Affinity (Score) | -6.5 kcal/mol | Potentially lower (more negative) due to an extra H-bond. |
| Key H-Bond Interactions | Phenolic -OH with Aspartate; Amino group with Glutamate | Additional H-bond possible via the -CH2OH group. |
| Hydrophobic Interactions | Phenyl ring with Leucine, Valine | Similar interactions expected. |
| RMSD in MD Simulation | Stable at ~2.0 Å | Stability could be enhanced if the new interaction is strong. |
Analysis of Protein Conjugate Conformations and Solvent Accessibility
The conjugation of molecules to proteins is highly dependent on the solvent accessibility of the target amino acid residues. Tyrosine residues, being amphipathic, can be found either exposed on the protein surface or partially buried within its hydrophobic core. The reactivity of the tyrosine phenolic ring to labeling reagents, such as diazonium salts or 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), is directly correlated with its degree of solvent exposure.
When this compound is incorporated into a peptide or protein sequence, its conformation and the accessibility of its phenolic group would similarly dictate its reactivity. The solvent-accessible surface area (SASA) is a key metric used to quantify this exposure. Computational tools can calculate the SASA for individual residues within a protein structure.
The presence of the hydroxymethyl group on the aromatic ring increases the polarity of the side chain. This modification would likely favor conformations where the residue is more exposed to the aqueous solvent on the protein surface. A higher average SASA for this compound compared to tyrosine in an identical peptide sequence would be expected. This enhanced solvent accessibility could make it a more readily available target for site-selective protein modification and bioconjugation, assuming the modifying reagent is not sterically hindered by the new group.
Table 3: Relationship Between Tyrosine Solvent Accessibility and Conjugation Efficiency (Note: This table summarizes general findings from studies on native tyrosine residues.)
| Solvent Accessibility (SASA) | Classification | Typical Conjugation Reactivity |
| > 50 Ų | Highly Exposed | High |
| 20 - 50 Ų | Partially Exposed | Moderate to Low |
| < 20 Ų | Buried | Very Low / Unreactive |
Analytical Methodologies for 3 Hydroxymethyl L Tyrosine Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of amino acids and their derivatives, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating 3-(Hydroxymethyl)-L-tyrosine from complex biological matrices. The separation can be achieved through various mechanisms, including reversed-phase (RP), hydrophilic interaction chromatography (HILIC), and ion-exchange chromatography. helixchrom.com In reversed-phase HPLC, the most common mode, a nonpolar stationary phase is used with a polar mobile phase. thermofisher.com For highly polar compounds like amino acids, which may not be well-retained on traditional C18 columns, HILIC provides an effective alternative. helixchrom.com
Since most amino acids, including tyrosine derivatives, lack a strong native chromophore for UV detection, a derivatization step is often employed. hitachi-hightech.com Pre- or post-column derivatization with reagents that introduce a fluorescent or UV-absorbing tag significantly enhances detection sensitivity. hitachi-hightech.comrsc.org Common detection methods include UV-Vis and fluorescence detection, the latter offering higher sensitivity. rsc.orgjocpr.com
Below is a table summarizing typical HPLC conditions applicable for the analysis of tyrosine and its derivatives.
| Parameter | Description |
| Column Type | Reversed-Phase (e.g., C18, Phenyl-Hexyl), HILIC |
| Mobile Phase | Gradient or isocratic elution using mixtures of aqueous buffers (e.g., phosphate, formate) and organic solvents (e.g., acetonitrile, methanol). helixchrom.comnih.gov |
| Detection | UV-Vis (approx. 275-280 nm for native tyrosine, variable for derivatives), Fluorescence (requires derivatization). rsc.orgjocpr.comnih.gov |
| Derivatization Reagents | o-Phthaldialdehyde (OPA), Naphthalene-2,3-dicarboxaldehyde (NDA), 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. nih.govnih.gov This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. nih.govmdpi.com
The analysis is typically performed using an electrospray ionization (ESI) source followed by multiple-reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity, minimizing interference from the sample matrix. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for matrix effects and variations in instrument response. nih.gov LC-MS/MS methods have been successfully developed for the quantification of other modified tyrosines, such as 3-nitro-L-tyrosine and 3-chloro-L-tyrosine, in biological fluids like plasma and urine, with limits of quantification (LOQ) in the low nanomolar or even picomolar range. nih.govnih.gov
The table below outlines key parameters for developing an LC-MS/MS method for trace analysis of tyrosine derivatives.
| Parameter | Description |
| Chromatography | Reversed-phase UHPLC (Ultra High-Performance Liquid Chromatography) for fast analysis. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. nih.gov |
| Mass Analysis | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (e.g., Orbitrap). nih.govnih.gov |
| Detection Mode | Multiple-Reaction Monitoring (MRM) for targeted quantification. nih.gov |
| Internal Standard | Stable isotope-labeled analog of the analyte (e.g., ¹³C or ¹⁵N labeled). nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) or protein precipitation to clean up biological samples. nih.gov |
| Achievable Sensitivity | Limits of Quantification (LOQ) in the ng/mL to pg/mL range. nih.govnih.gov |
Spectrophotometric Assays for Derivative Detection and Quantification
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for quantification, particularly when analyzing derivatives. Direct UV spectrophotometry can be used to measure tyrosine, which has an absorbance maximum around 275-280 nm, but this method is prone to interference from other compounds in biological samples that absorb in the same region. researchgate.netnih.gov
A more specific approach involves derivatization to create a colored product that absorbs in the visible range. researchgate.net A widely used derivatizing agent for primary and secondary amines is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). researchgate.netresearchgate.net L-tyrosine reacts with NBD-Cl in an alkaline medium (e.g., pH 10.0) to form a stable, orange-colored product with a maximum absorbance around 388 nm. researchgate.net The color intensity is directly proportional to the concentration of the amino acid, allowing for quantification based on Beer-Lambert law. researchgate.net This method has been validated for determining L-tyrosine in pharmaceutical formulations and could be adapted for this compound, as it also contains the reactive primary amino group. researchgate.netresearchgate.net
Enzymatic Activity Assays for Related Metabolic Pathways
Studying the enzymes involved in the metabolic pathways of tyrosine is crucial for understanding the biological context of this compound. Enzymatic assays measure the rate of an enzyme-catalyzed reaction and are vital for characterizing enzyme function and kinetics.
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). creative-proteomics.combio-rad.com Assays for TH activity typically involve incubating the enzyme with its substrate (L-tyrosine) and necessary cofactors, then quantifying the L-DOPA produced. nih.govnih.gov The product, L-DOPA, is often measured by HPLC with electrochemical or fluorescence detection for high sensitivity. nih.govnih.govnih.gov
Another key enzyme is tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin (B1238610) synthesis. nih.govmdpi.com Tyrosinase activity is commonly assayed spectrophotometrically by monitoring the formation of dopachrome, a colored intermediate, from the oxidation of L-DOPA. nih.gov These enzymatic assays are fundamental tools for investigating how compounds like this compound might interact with or modulate these critical metabolic pathways. nih.gov
Development of Novel Microfluidic and Miniaturized Analytical Platforms
The trend in analytical chemistry is toward the miniaturization of analytical systems, leading to the development of microfluidic devices, often called "lab-on-a-chip" technology. nih.gov These platforms offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. nih.govdiva-portal.org
Paper-based microfluidic analytical devices (μPADs) have emerged as a cost-effective platform for point-of-care testing. researchgate.net A 3D-μPAD platform has been developed for the simultaneous detection of multiple biomarkers related to L-tyrosine hydroxylase deficiency, enabling rapid quantification using a smartphone-based analysis system. researchgate.net Furthermore, microfluidic systems have been designed for the efficient synthesis of radiolabeled L-tyrosine derivatives, demonstrating the technology's versatility. nih.gov While specific microfluidic applications for this compound have not been extensively reported, the existing platforms for other amino acids and related biomarkers demonstrate the strong potential for developing novel, miniaturized systems for its rapid and efficient analysis. medchemexpress.comeurekalert.org
Future Research Directions and Academic Impact of 3 Hydroxymethyl L Tyrosine Studies
Development of Novel Synthetic Routes with Enhanced Stereoselectivity
The synthesis of 3-(hydroxymethyl)-L-tyrosine has been documented, notably resulting in a racemic mixture of its stereoisomers. acs.org A primary future objective will be the development of synthetic methodologies that afford high levels of stereocontrol, yielding enantiomerically pure L- or D-isomers. This is critical as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Future research is expected to focus on two main strategies:
Asymmetric Catalysis : The adaptation of existing asymmetric hydrogenation techniques, which have been successful in producing tyrosine surrogates with excellent enantioselectivity (up to 99.6% enantiomeric excess), presents a promising route. nih.gov The use of chiral rhodium catalysts, for instance, with appropriately designed enamide precursors of this compound could facilitate the stereoselective synthesis. nih.gov
Biocatalytic Synthesis : Leveraging enzymes for the synthesis of this compound is another highly attractive approach due to the inherent stereospecificity of biocatalysts. Recent advances in the biocatalytic derivatization of L-tyrosine have highlighted the potential of enzymes to perform specific modifications on the tyrosine molecule. nih.govresearchgate.netresearchgate.net Future work could involve the discovery or engineering of enzymes, such as phenylalanine aminomutases, to catalyze the stereospecific synthesis of this particular tyrosine derivative. mdpi.com
Success in this area will not only provide access to stereochemically pure this compound for further studies but also contribute to the broader field of synthetic organic chemistry by expanding the toolkit for asymmetric synthesis of complex amino acids.
Elucidation of Undiscovered Biosynthetic Pathways Involving Hydroxymethylation
The natural biosynthesis of this compound has not yet been described. A significant area of future research will be the investigation of potential enzymatic pathways capable of installing a hydroxymethyl group onto the aromatic ring of L-tyrosine. This exploration could lead to the discovery of novel enzyme functionalities and expand our understanding of amino acid metabolism.
A key enzyme family of interest is the hydroxymethyltransferases. For example, serine hydroxymethyltransferase (SHMT) is a well-studied enzyme that plays a crucial role in one-carbon metabolism by transferring a hydroxymethyl group. wikipedia.orgresearchgate.net Notably, a tyrosine residue in the active site of SHMT is involved in the catalytic mechanism, facilitating proton transfer. wikipedia.orgnih.gov This suggests that enzymes with similar active site architectures could potentially be adapted or discovered to perform hydroxymethylation on different substrates, including L-tyrosine.
Future research in this domain would likely involve:
Genome Mining : Searching microbial genomes for genes encoding enzymes with homology to known hydroxymethyltransferases or other relevant enzymes.
Enzyme Engineering : Using techniques like directed evolution to alter the substrate specificity of existing enzymes, such as SHMT or aromatic hydroxylases, to favor the hydroxymethylation of L-tyrosine. wikipedia.org
The discovery of a biosynthetic route to this compound would have a profound academic impact, potentially revealing new metabolic pathways and providing a sustainable method for the production of this and other valuable hydroxymethylated compounds.
Investigation of Unexplored Molecular Interactions and Cellular Fates
The introduction of a hydroxymethyl group to the L-tyrosine scaffold is expected to significantly alter its chemical properties and, consequently, its interactions with biological systems. The cellular fate of this compound, including its uptake, metabolism, and potential biological activities, remains largely unexplored and represents a critical area for future investigation.
The metabolic pathways of amino acids are complex and interconnected, involving processes like transamination and decarboxylation to produce a wide array of biologically active molecules and metabolic intermediates. nih.govdavuniversity.org The presence of the hydroxymethyl group could influence how this compound is recognized and processed by the enzymes involved in these pathways.
Future research should aim to:
Characterize Cellular Uptake : Determine the mechanisms by which this compound is transported into cells, identifying the specific amino acid transporters involved.
Elucidate Metabolic Pathways : Trace the metabolic fate of this compound within the cell to understand if it is incorporated into proteins, converted into novel signaling molecules, or degraded.
Computational Modeling : Employ molecular docking and molecular dynamics simulations to predict and analyze the binding of this compound to various proteins, such as enzymes and receptors, providing insights into its potential biological targets. nih.gov
Understanding the molecular interactions and cellular fates of this compound will be fundamental to uncovering its potential roles in cellular processes and could lead to the development of novel therapeutic agents or research tools.
Advanced Characterization of Structural Conformations and Dynamics
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its function and designing applications. Future research will need to employ a suite of advanced analytical techniques to provide a detailed picture of its structural landscape.
Key analytical approaches will include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution 1D and 2D NMR techniques will be crucial for determining the solution-state structure and conformation of this compound. hmdb.caresearchgate.net Solid-state NMR could also be employed to study its structure in a crystalline or aggregated state. bmrb.io
Mass Spectrometry (MS) : Techniques such as gas chromatography-mass spectrometry (GC-MS), following appropriate derivatization, will be vital for confirming the molecular weight and fragmentation patterns, aiding in structural elucidation. sigmaaldrich.comresearchgate.netjfda-online.comnih.gov
Computational Chemistry : Ab initio and density functional theory (DFT) calculations will complement experimental data by providing insights into the preferred conformations, vibrational frequencies, and electronic properties of the molecule.
These advanced characterization studies will provide a fundamental understanding of the structure-property relationships of this compound, which is indispensable for its rational application in various fields.
Design of Next-Generation Bioconjugates and Functional Materials
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a primary alcohol, presents exciting opportunities for the design of novel bioconjugates and advanced functional materials. This dual reactivity allows for orthogonal chemical modifications, enabling the creation of more complex and functional molecular architectures.
In the realm of bioconjugation , the phenolic hydroxyl group can be targeted by established tyrosine-ligation chemistries, while the hydroxymethyl group offers a new site for attachment of other molecules. This could lead to the development of:
Dual-labeled Probes : Fluorescent probes or other reporter molecules could be attached at both modification sites, allowing for more sophisticated biological imaging experiments.
Advanced Antibody-Drug Conjugates (ADCs) : The ability to attach both a targeting moiety and a therapeutic agent to the same amino acid residue could lead to more potent and specific ADCs.
In the field of functional materials , L-tyrosine-derived polymers are already being explored for biomedical applications due to their biocompatibility and biodegradability. researchgate.net The incorporation of this compound into these polymers could introduce new functionalities:
Tunable Hydrogels : The hydroxymethyl group can act as a site for cross-linking, allowing for the formation of hydrogels with tailored mechanical properties and degradation profiles. frontiersin.orgresearchgate.netnih.govnih.gov These hydrogels could be designed for applications in tissue engineering and controlled drug delivery.
Modified Biomaterial Surfaces : The hydroxymethyl group can be used to graft other molecules onto the surface of tyrosine-based polymers, altering their surface properties to enhance cell adhesion or confer antimicrobial activity.
The unique chemical handles on this compound are expected to be a fertile ground for innovation in bioconjugate chemistry and materials science, with significant academic and potentially commercial impact.
Expansion of Analytical Tools for Comprehensive Characterization
To support the diverse research directions outlined above, the development and refinement of analytical tools for the comprehensive characterization of this compound will be essential. This includes methods for its detection, quantification, and the separation of its stereoisomers.
Future efforts in this area should focus on:
High-Performance Liquid Chromatography (HPLC) : The development of robust HPLC methods, particularly those employing chiral stationary phases, will be critical for the separation and quantification of the L- and D-enantiomers of this compound. ankara.edu.trcsfarmacie.czchromatographyonline.comnih.gov
Capillary Electrophoresis (CE) : CE offers a high-resolution separation technique that can be adapted for the analysis of this compound and its potential metabolites in complex biological samples. nih.govnih.govmdpi.comsemanticscholar.orgusda.gov
Novel Probes and Sensors : The design of fluorescent probes that can specifically detect and quantify tyrosine hydroxylase activity could be adapted to create sensors for enzymes that may produce or modify this compound. nih.gov
The expansion of the analytical toolkit for this compound will be a crucial enabling factor for advancing our understanding of this compound and unlocking its full potential.
Q & A
Basic: What are the key challenges in synthesizing 3-(Hydroxymethyl)-L-tyrosine, and what methodologies address them?
Synthesis of this compound requires precise regioselective modification of the tyrosine backbone. A common approach involves protecting group strategies to avoid unwanted side reactions. For example, N-acetylation and esterification of L-tyrosine can stabilize the amino and carboxyl groups, enabling selective hydroxymethylation at the 3-position via formylation or electrophilic substitution . Challenges include low yields in hydroxylation steps and purification difficulties due to polar intermediates. Advanced techniques like dichloromethyl methyl ether/TiCl4-mediated formylation (followed by oxidation to carboxyl groups) have improved efficiency, achieving yields >60% in optimized protocols .
Basic: How can researchers quantify this compound in biological samples?
Quantification often combines chromatographic separation (e.g., HPLC or LC-MS) with derivatization to enhance detection sensitivity. For instance, trimethylsilyl (TMS) derivatives improve volatility and mass spectrometry signal, as seen in NIST-standardized protocols for tyrosine analogs . The Folin phenol reagent (absorbance at 750 nm) is a classical colorimetric method for total phenolic compounds, but lacks specificity; thus, orthogonal validation via isotopic labeling (e.g., ¹⁴C-tagged tyrosine precursors) is recommended for targeted analysis .
Advanced: How does this compound interact with catecholamine biosynthesis pathways?
This compound may act as a substrate or inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine/norepinephrine synthesis. Competitive binding studies using purified enzyme assays (e.g., ¹⁴C-labeled L-tyrosine in reaction cocktails) reveal whether the hydroxymethyl group sterically hinders substrate entry into the active site . EFSA notes that structural analogs of L-tyrosine can alter catecholamine flux, necessitating in vivo tracer studies (e.g., ¹³C-NMR in model organisms) to assess metabolic incorporation .
Advanced: What strategies resolve contradictions in solubility data for this compound derivatives?
Discrepancies in solubility (e.g., pH-dependent behavior) arise from variable protonation states of the hydroxymethyl and carboxyl groups. Systematic studies using potentiometric titration (to determine pKa values) and phase-solubility diagrams (in buffers with NaCl or urea) can reconcile conflicting reports. For example, solubility of L-tyrosine derivatives increases exponentially above pH 8 due to deprotonation of the phenolic –OH group, a trend likely applicable to its hydroxymethyl analog .
Advanced: How can metabolic engineering enhance microbial production of this compound?
Combinatorial approaches, such as global transcriptional machinery engineering (gTME) in E. coli, have successfully increased L-tyrosine titers by 114% via mutations in RNA polymerase (rpoA/rpoD), upregulating shikimate pathway genes . Applying similar strategies to this compound requires heterologous expression of hydroxymethyltransferases (e.g., from Streptomyces spp.) and optimization of cofactor (e.g., tetrahydrofolate) availability. High-throughput screening using fluorescence-activated cell sorting (FACS) with biosensors responsive to aromatic amino acids can accelerate strain selection .
Basic: What spectroscopic techniques characterize the structural integrity of this compound?
- NMR : ¹H/¹³C spectra confirm regiochemistry; the hydroxymethyl proton appears as a triplet (~δ 3.5–4.0 ppm) coupled to adjacent CH₂ groups .
- IR : O–H stretching (3200–3600 cm⁻¹) and carboxyl C=O (1700 cm⁻¹) bands validate functional groups .
- MS : High-resolution ESI-MS provides exact mass (e.g., C₁₀H₁₃NO₄ requires m/z 211.0848), while fragmentation patterns distinguish positional isomers .
Advanced: What role does this compound play in peptide-based material design?
The hydroxymethyl group enhances peptide hydrophilicity and metal-binding capacity, making it useful in self-assembling nanostructures. For example, hexa-L-tyrosine derivatives form β-sheet-rich hydrogels under physiological conditions. Incorporating this compound into model peptides (e.g., L-Glutaminyl-L-asparaginyl-L-valyl-L-threonyl-L-tyrosine) can modulate conformational stability, assessed via circular dichroism (CD) and small-angle X-ray scattering (SAXS) .
Advanced: How do computational methods predict the biochemical activity of this compound analogs?
Molecular docking (e.g., AutoDock Vina) simulates binding to targets like tyrosine hydroxylase or T-cell receptors. Forced-field simulations (AMBER/CHARMM) assess steric effects of the hydroxymethyl group on side-chain flexibility. QSAR models trained on tyrosine derivatives (e.g., LD50 values from toxicity studies) predict ADMET profiles, though experimental validation in cell cultures (e.g., HepG2 viability assays) remains critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
